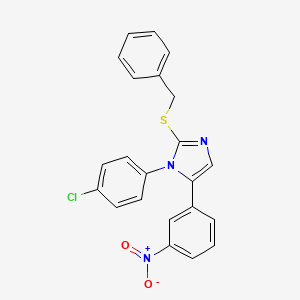![molecular formula C17H14F2N2OS B6586685 1-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole CAS No. 1226429-09-9](/img/structure/B6586685.png)
1-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole, commonly referred to as DFMO, is an organosulfur compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. DFMO is a small molecule that is highly lipophilic and has a low molecular weight, making it an ideal candidate for drug development. DFMO has been extensively studied in recent years due to its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
作用机制
The mechanism of action of DFMO is not fully understood, however, it is believed to act as an inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme involved in the synthesis of polyamines, which are important for cell division and growth. By inhibiting the activity of ODC, DFMO is thought to reduce the synthesis of polyamines and thus inhibit cell division and growth. This mechanism of action is believed to be the basis of its potential therapeutic applications in a variety of diseases, including cancer.
Biochemical and Physiological Effects
DFMO has been studied for its potential biochemical and physiological effects on a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In cancer, DFMO has been studied for its potential to inhibit the activity of ODC and thus reduce the synthesis of polyamines, which are important for cell division and growth. In Alzheimer’s and Parkinson’s disease, DFMO has been studied for its potential to reduce the production of amyloid-beta, a protein involved in the development of these diseases.
实验室实验的优点和局限性
DFMO has a number of advantages and limitations for lab experiments. One advantage of DFMO is that it is highly lipophilic and has a low molecular weight, making it an ideal candidate for drug development. Additionally, DFMO is relatively inexpensive and can be synthesized using a variety of methods. However, DFMO also has a number of limitations, including its potential to inhibit the activity of enzymes involved in the synthesis of polyamines, which can lead to undesired side effects. Additionally, DFMO is not well-tolerated by some individuals, and can cause adverse reactions in some cases.
未来方向
There are a number of potential future directions for the study of DFMO. These include further investigation into its potential therapeutic applications in a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research into the mechanism of action of DFMO could lead to the development of more effective and targeted treatments for these diseases. Additionally, further research into the synthesis of DFMO could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the biochemical and physiological effects of DFMO could lead to a better understanding of its potential therapeutic applications.
合成方法
DFMO can be synthesized using a variety of methods, including the use of difluoromethylation, sulfonylation, and imidazole synthesis. The difluoromethylation method involves the use of a difluoromethylating reagent, such as difluoroacetic acid, to produce the desired product. The sulfonylation method involves the use of a sulfonylating reagent, such as dithiocarbamate, to produce the desired product. Finally, the imidazole synthesis method involves the use of an imidazole-forming reagent, such as imidazole, to produce the desired product.
科学研究应用
DFMO has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, DFMO has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In synthetic organic chemistry, DFMO has been studied for its potential applications in the synthesis of a variety of pharmaceuticals and other organic compounds. Finally, in biochemistry, DFMO has been studied for its potential applications in the study of enzyme structure and function.
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-methylsulfanyl-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-23-17-20-11-15(12-5-3-2-4-6-12)21(17)13-7-9-14(10-8-13)22-16(18)19/h2-11,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHNJSGRRUNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586614.png)
![N-(4-methylphenyl)-2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586632.png)
![2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B6586637.png)
![2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B6586643.png)
![2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B6586646.png)
![2-{[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6586666.png)
![2-{[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586674.png)
![5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B6586678.png)
![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole](/img/structure/B6586689.png)
![N-(3-chlorophenyl)-2-({1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586696.png)
![2-({1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586705.png)
![5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole](/img/structure/B6586708.png)
![2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B6586712.png)